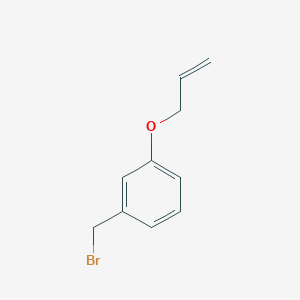

1-Allyloxy-3-bromomethyl-benzene

Description

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(bromomethyl)-3-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H11BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7H,1,6,8H2 |

InChI Key |

AMSBGWKLDGSPQZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Key Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₁BrO | -O-CH₂-CH₂-CH₂, -CH₂Br | Nucleophilic substitution (CH₂Br), Claisen rearrangement (allyloxy) | Pharmaceuticals, fluorescent pigments |

| 1-(Allyloxy)-4-bromobenzene | C₉H₉BrO | -O-CH₂-CH₂-CH₂, -Br | Suzuki coupling, electrophilic substitution | Cross-coupling intermediates |

| 1,4-Bis(3-chloropropoxy)benzene | C₁₂H₁₆Cl₂O₂ | -O-(CH₂)₃Cl (×2) | SN2 reactions (Cl) | Crystallography studies |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | -OCF₃, -Br | Electrophilic substitution (deactivated ring) | Agrochemicals, fluoropolymers |

Q & A

Q. What are the standard synthetic routes for preparing 1-Allyloxy-3-bromomethyl-benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , where an allyloxy group is introduced to a bromomethyl-substituted benzene precursor. For example, reacting 3-bromomethylphenol with allyl bromide in the presence of a base like K₂CO₃ in acetone at 50–60°C for 24 hours achieves the desired product. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) yields ~97% purity . Alternative bromomethylation methods include using N,N’-dibromo-5,5-dimethylhydantoin in acidic media for halogenation of methyl groups .

- Key Parameters :

| Reaction Component | Conditions/Reagents | Yield |

|---|---|---|

| Allyl bromide | K₂CO₃, acetone, 50°C | 97% |

| Bromomethylation | Acidic NBS reagent | 85–90% |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodological Answer : 1H/13C NMR is critical for confirming the allyloxy (-OCH₂CH=CH₂) and bromomethyl (-CH₂Br) substituents. For example:

- 1H NMR : Allyl protons appear as doublets at δ 5.2–5.4 ppm (CH₂=CH₂) and a multiplet at δ 4.6 ppm (OCH₂). The bromomethyl group shows a singlet at δ 4.3 ppm (CH₂Br) .

- 13C NMR : The allyl carbons resonate at δ 115–120 ppm (CH₂=CH₂), while the bromomethyl carbon appears at δ 30–35 ppm .

Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 240 (C₁₀H₁₁BrO⁺), with fragmentation patterns indicating loss of Br (Δ m/z 79) .

Advanced Research Questions

Q. What reaction pathways dominate in this compound, and how do electronic effects influence its reactivity?

- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) with reagents like NaOMe or amines, yielding methoxy or amino derivatives. The allyloxy group participates in oxidation (e.g., KMnO₄ to form carboxylic acids) or Claisen rearrangements under thermal conditions (150–200°C) to generate ortho-substituted phenols .

- Electronic Effects : The electron-withdrawing bromine atom activates the methyl group for substitution, while the allyloxy group’s electron-donating nature directs electrophilic attacks to the para position .

- Case Study : Cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ and aryl boronic acids at 80°C in THF/H₂O yield biaryl derivatives with >85% efficiency .

Q. How can computational chemistry (e.g., DFT) guide the optimization of synthetic routes for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for substitution reactions, identifying steric hindrance at the bromomethyl site. Retrosynthetic tools (e.g., Pistachio or Reaxys models) propose feasible routes, such as brominating 3-allyloxytoluene or coupling pre-functionalized fragments .

- Example : DFT analysis of the Claisen rearrangement pathway reveals a kinetic barrier of ~25 kcal/mol, aligning with experimental thermal activation requirements .

Q. What contradictions exist in literature regarding the stability or reactivity of this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in reported yields for Suzuki couplings (70–95%) may arise from solvent polarity (THF vs. DMF) or catalyst loading (1–5 mol% Pd). Systematic studies using controlled variables (temperature, base, ligand) are recommended. Conflicting data on bromomethyl group stability under acidic conditions require pH-dependent kinetic studies .

- Resolution Strategy :

| Variable Tested | Optimal Condition | Outcome |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | 92% yield |

| Solvent | THF/H₂O (3:1) | 88% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.